molecular formula C19H15N3O5 B2639699 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 626228-61-3

2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B2639699
CAS No.: 626228-61-3
M. Wt: 365.345
InChI Key: ZJEWRSOGMRXSKI-UHFFFAOYSA-N
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Description

2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Scientific Research Applications

  • Green Synthesis and Biological Properties

    • A study by Memar et al. (2020) discusses the green synthesis of pyrano[3,2-b]pyran derivatives, including compounds similar to the one . These compounds were synthesized using nano Si–Mg–fluorapatite catalyst and exhibited notable antibacterial and antioxidant properties. The study emphasizes the environmental benefits of using green synthesis methods and highlights the potential biological applications of these derivatives (Memar et al., 2020).
  • Diverse Synthetic Applications

    • Research by Mekheimer et al. (1997) and Rahmati et al. (2014) illustrates the synthetic versatility of compounds similar to 2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile. These studies demonstrate the use of different reactions and conditions to create a variety of novel compounds, showcasing the broad application of such derivatives in organic synthesis (Mekheimer et al., 1997); (Rahmati et al., 2014).
  • Optical and Structural Properties

    • Zeyada et al. (2016) explored the structural and optical properties of certain pyrano[3,2-c]quinoline derivatives. These derivatives have applications in the field of materials science, particularly in the development of thin films with specific optical properties (Zeyada et al., 2016).
  • Applications in Green Chemistry

    • Borah et al. (2022) demonstrated an environmentally friendly synthesis method for derivatives of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3-carbonitrile. This study highlights the importance of sustainable and green chemical processes in the synthesis of complex organic molecules (Borah et al., 2022).
  • Potential as Corrosion Inhibitors

    • Gupta et al. (2018) investigated the use of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives as corrosion inhibitors for mild steel. This application is significant in industrial settings, especially in maintaining the integrity of metal structures and components (Gupta et al., 2018).

Properties

IUPAC Name

2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-2-22-13-6-4-3-5-11(13)19(18(22)25)12(8-20)17(21)27-15-14(24)7-10(9-23)26-16(15)19/h3-7,23H,2,9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEWRSOGMRXSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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